Ramelteon

説明

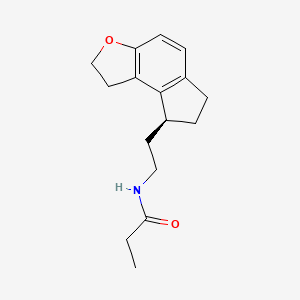

Structure

3D Structure

特性

IUPAC Name |

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045951 | |

| Record name | Ramelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ramelteon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.64e-02 g/L | |

| Record name | Ramelteon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

196597-26-9 | |

| Record name | Ramelteon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramelteon [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ramelteon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramelteon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 °C | |

| Record name | Ramelteon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ramelteon's Mechanism of Action at MT1/MT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Ramelteon, a highly selective agonist for the melatonin MT1 and MT2 receptors. The following sections detail the quantitative pharmacology, intricate signaling pathways, and the experimental methodologies used to elucidate its function, offering a valuable resource for professionals in the field of neuroscience and drug development.

Quantitative Pharmacological Profile

This compound exhibits a distinct binding affinity and functional potency at the human MT1 and MT2 receptors, demonstrating a higher affinity for the MT1 receptor subtype. Its pharmacological parameters have been characterized through various in vitro studies, with the key quantitative data summarized below.

| Parameter | MT1 Receptor | MT2 Receptor | Reference |

| Binding Affinity (Ki) | 14.0 pM | 112 pM | [1] |

| Functional Potency (IC50) | 21.2 pM | 53.4 pM | [2] |

Table 1: Quantitative pharmacological data for this compound at human MT1 and MT2 receptors expressed in Chinese hamster ovary (CHO) cells.

Signaling Pathways

This compound's therapeutic effects are primarily mediated through its agonist activity at the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that are crucial for regulating sleep and circadian rhythms.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for both MT1 and MT2 receptors involves coupling to the inhibitory G-protein, Gαi. Upon activation by this compound, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] The reduction in cAMP levels influences the activity of protein kinase A (PKA) and other downstream effectors, ultimately modulating neuronal firing in the suprachiasmatic nucleus (SCN), the body's master clock.[3]

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

In addition to the canonical Gαi pathway, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This signaling cascade can be initiated by both MT1 and MT2 receptors and appears to be independent of Gαi, as it is not blocked by pertussis toxin.[5] The activation of ERK1/2 suggests that this compound may also play a role in neuroplasticity and other cellular processes beyond the regulation of sleep.

Key Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a series of well-defined experimental protocols. The methodologies for the key assays are detailed below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Competition Reaction: Membranes are incubated with a constant concentration of a radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, and varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated for 60-120 minutes at 37°C to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Inhibition Assay

This functional assay is used to determine the potency (IC50) of this compound in inhibiting the production of cAMP.

Methodology:

-

Cell Culture: CHO cells stably expressing either the human MT1 or MT2 receptor are cultured to an appropriate confluency.

-

Cell Plating: Cells are seeded into 96- or 384-well plates.

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: The cells are incubated for a defined period, typically 15-30 minutes, at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout.

-

Data Analysis: The data are normalized to the forskolin-stimulated response, and a dose-response curve is generated to determine the IC50 value.[6]

GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the MT1 or MT2 receptor.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP.[7]

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Incubation: The reaction is carried out at 30°C for 60 minutes.[7]

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound and free [³⁵S]GTPγS.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the this compound concentration to determine its potency and efficacy.

Western Blot Analysis of ERK Phosphorylation

This technique is used to detect and quantify the phosphorylation of ERK1/2 in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Cells expressing MT1 or MT2 receptors are grown and then treated with this compound for various times and concentrations.

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), typically overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the p-ERK1/2 antibody and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[4]

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

The Pharmacokinetic and Pharmacodynamic Profile of Ramelteon in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that target the GABAa receptor complex, this compound's mechanism of action is centered on the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker.[3] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models and detailing the experimental protocols used in these foundational studies.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound exhibits high affinity and selectivity for the MT1 and MT2 receptors, with agonist activity that is more potent than the endogenous ligand, melatonin.[3]

Receptor Binding Affinity

In vitro studies using Chinese hamster ovary (CHO) cells expressing human melatonin receptors have demonstrated this compound's high affinity for both MT1 and MT2 receptors. Notably, its affinity for the MT3 receptor is considerably lower.[4]

| Receptor Subtype | This compound Kᵢ (pM) | Melatonin Kᵢ (pM) | Reference |

| Human MT1 | 14 | 80 | [4] |

| Human MT2 | 112 | 383 | [4] |

| Hamster MT3 | 2,650,000 | 24,000 | [4] |

Functional Agonist Activity

This compound acts as a full agonist at both MT1 and MT2 receptors, inhibiting forskolin-stimulated cAMP production in a concentration-dependent manner. This functional activity underscores its ability to mimic the effects of endogenous melatonin.[1]

| Receptor Subtype | This compound IC₅₀ (pM) | Melatonin IC₅₀ (pM) | Reference |

| Human MT1 | 21.2 | 77.8 | [1] |

| Human MT2 | 53.4 | 904.0 | [1] |

Signaling Pathway

The binding of this compound to MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately influences sleep and circadian rhythms. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

Ramelteon's Impact on the Suprachiasmatic Nucleus and Circadian Rhythm: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of Ramelteon on the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. This compound, a highly selective MT1 and MT2 melatonin receptor agonist, offers a targeted approach to treating insomnia by modulating the sleep-wake cycle at its core regulatory hub. This document synthesizes key preclinical and clinical findings, detailing this compound's mechanism of action, its influence on SCN neuronal activity, and its ability to phase-shift circadian rhythms. Experimental protocols, quantitative data, and signaling pathways are presented to offer a comprehensive resource for the scientific community.

Mechanism of Action at the Suprachiasmatic Nucleus

This compound exerts its chronohypnotic effects by mimicking the action of endogenous melatonin in the SCN.[1][2] It selectively binds to and activates two G-protein coupled melatonin receptors, MT1 and MT2, which are densely expressed in the SCN.[3][4][5] This targeted action distinguishes this compound from traditional hypnotic agents that modulate the GABAergic system, resulting in a distinct pharmacological profile with no affinity for GABA, dopamine, serotonin, or opiate receptors.[3][6]

Activation of the MT1 receptor is primarily associated with the inhibition of neuronal firing in the SCN, which attenuates the circadian arousal signal and promotes sleep.[3][7][8][9] The MT2 receptor is predominantly involved in mediating the phase-shifting effects of this compound on the circadian clock, allowing for the re-entrainment of disrupted sleep-wake cycles.[9][10][11][12]

Signaling Pathway

Upon binding to MT1 and MT2 receptors in the SCN, this compound initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression. These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][13] This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream transcription factors such as the cAMP response element-binding protein (CREB), which is known to play a role in the regulation of core clock genes.[14][15]

Mechanistically, this compound has been shown to enhance the expression of the clock genes PER2 and CRY1 in the SCN, which can reinforce disrupted feedback loops in the molecular clockwork that governs circadian rhythms.[16]

Quantitative Data

Receptor Binding and Functional Activity

This compound exhibits a high affinity for both MT1 and MT2 receptors, with a greater affinity than endogenous melatonin.[3][6] Its selectivity for these receptors is a key feature of its pharmacological profile.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Source |

| This compound | Human MT1 | 14.0 pM | 21.2 pM | [6][13][17] |

| Human MT2 | 112 pM | 53.4 pM | [6][13][17] | |

| Chick Forebrain | 23.1 pM | - | [6] | |

| Hamster Brain MT3 | 2.65 µM | - | [6] | |

| Melatonin | Human MT1 | - | 77.8 pM | [13] |

| Human MT2 | - | 904.0 pM | [13] | |

| Hamster Brain MT3 | 24.1 nM | - | [13] |

Effects on SCN Neuronal Firing and Circadian Phase

In vitro studies using SCN brain slices have demonstrated this compound's potent ability to phase-shift the circadian rhythm of neuronal firing.

| Compound | Concentration | Circadian Time of Administration | Phase Shift in Neuronal Firing Peak | Source |

| This compound | 10 pM | CT10 | +5.6 ± 0.29 h (advance) | [18] |

| 10 pM | CT2 | -3.2 ± 0.12 h (delay) | [18] | |

| Melatonin | 10 pM | CT10 | +2.7 ± 0.15 h (advance) | [18] |

| 10 pM | CT2 | -1.13 ± 0.08 h (delay) | [18] |

Clinical Efficacy in Phase Shifting

Clinical trials in healthy adults have confirmed this compound's ability to facilitate re-entrainment of circadian rhythms after a phase advance.

| Drug/Dose | Duration of Treatment | Phase Shift in Dim Light Melatonin Offset (DLMoff) vs. Placebo | Source |

| This compound 1 mg | 4 days | -88.0 ± 16.6 minutes | [19][20] |

| This compound 2 mg | 4 days | -80.5 ± 14.8 minutes | [19][20] |

| This compound 4 mg | 4 days | -90.5 ± 15.2 minutes | [19][20] |

| This compound 8 mg | 4 days | -27.9 ± 16.4 minutes (not statistically significant) | [19][20] |

| Placebo | 4 days | -7.1 ± 18.6 minutes | [19][20] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured in Eagle's Minimum Essential Medium-α (MEM-α) supplemented with 10% dialyzed fetal bovine serum (dFBS) under a 5% CO2/95% air atmosphere.[17]

-

Membrane Preparation: Cells are harvested at confluence, homogenized in a buffer solution, and centrifuged to isolate the cell membranes containing the receptors.[17]

-

Binding Assay: The membrane homogenate is incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of this compound.[17]

-

Incubation and Termination: The mixture is incubated at 25°C for 150 minutes to allow for competitive binding. The reaction is terminated by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.[17]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.[17]

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: profile of a new sleep-promoting medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcsm.aasm.org [jcsm.aasm.org]

- 8. Effects of the Melatonin MT-1/MT-2 Agonist this compound on Daytime Body Temperature and Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jcsm.aasm.org [jcsm.aasm.org]

- 13. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Melatonin Agonist this compound Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. apexbt.com [apexbt.com]

- 18. Circadian Periods of Sensitivity for this compound on the onset of Running-wheel Activity and the Peak of Suprachiasmatic Nucleus Neuronal Firing Rhythms in C3H/HeN Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Circadian Phase-Shifting Effects of Repeated this compound Administration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Circadian phase-shifting effects of repeated this compound administration in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Ramelteon: A Selective Melatonin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotic agents that modulate the GABAergic system, this compound's mechanism of action is centered on the regulation of circadian rhythms, mimicking the effects of endogenous melatonin at its G-protein coupled receptors (GPCRs).[3][4] This document provides a comprehensive overview of the neurochemical properties of this compound, including its binding affinity, functional activity, receptor selectivity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.

Data Presentation

Receptor Binding Affinity

This compound exhibits high affinity for both the human MT1 and MT2 receptors, with a notable preference for the MT1 subtype. Its affinity for these receptors is significantly higher than that of endogenous melatonin.[5][6] In contrast, this compound demonstrates very low affinity for the MT3 binding site, which has been identified as the enzyme quinone reductase 2.[5]

| Ligand | Receptor | Organism/Cell Line | Kᵢ (pM) | Reference |

| This compound | MT1 | Human (CHO cells) | 14.0 | [7] |

| MT2 | Human (CHO cells) | 112 | [7] | |

| MT3 | Hamster (Brain) | 2,650,000 | [7] | |

| Melatonin | MT1 | Human (CHO cells) | ~80 | [8] |

| MT2 | Human (CHO cells) | ~383 | [8] | |

| MT3 | Hamster (Brain) | 24,100 | [7] |

Table 1: Binding Affinities (Kᵢ) of this compound and Melatonin for Melatonin Receptors. Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity. Data are compiled from in vitro radioligand binding assays.

Functional Activity

As a full agonist at both MT1 and MT2 receptors, this compound effectively inhibits the forskolin-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[5][7] The potency of this compound in functional assays, as indicated by its IC50 values, is considerably greater than that of melatonin.[7]

| Ligand | Receptor | Cell Line | IC₅₀ (pM) | Reference |

| This compound | MT1 | Human (CHO cells) | 21.2 | [7] |

| MT2 | Human (CHO cells) | 53.4 | [7] | |

| Melatonin | MT1 | Human (CHO cells) | 77.8 | [7] |

| MT2 | Human (CHO cells) | 904.0 | [7] |

Table 2: Functional Activity (IC₅₀) of this compound and Melatonin. IC₅₀ represents the half-maximal inhibitory concentration for the inhibition of forskolin-stimulated cAMP production. Lower values indicate greater potency.

Receptor Selectivity

A key neurochemical feature of this compound is its high selectivity for the MT1 and MT2 receptors. Extensive screening has demonstrated that this compound has negligible affinity for a wide range of other central nervous system (CNS) receptors, ion channels, and transporters at concentrations significantly higher than its therapeutic levels.[5][7] This selectivity profile contributes to its favorable side-effect profile, lacking the typical adverse effects associated with GABAergic hypnotics, such as cognitive impairment and dependence.[3][7]

| Receptor/Target Class | Number of Targets Tested | This compound Concentration | Result | Reference |

| G-Protein Coupled Receptors | >100 | 10 µM | No significant binding (>50% inhibition) | [7] |

| Ion Channels | Various | 10 µM | No significant binding (>50% inhibition) | [7] |

| Neurotransmitter Transporters | Various | 10 µM | No significant binding (>50% inhibition) | [7] |

| Enzymes | 54 | 10-1000 µM | No significant effect on activity | [7] |

Table 3: Off-Target Selectivity Profile of this compound.

Signaling Pathways

Activation of the MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G-proteins.[1][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP.[7] The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal firing and promoting sleep.[10]

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actin paracrystal induction by forskolin and by db-cAMP in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramelteon: A Technical Guide to its Binding Affinity and Selectivity for Melatonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ramelteon's interaction with melatonin receptors MT1 and MT2. This compound, a highly selective MT1/MT2 receptor agonist, is a key therapeutic agent for insomnia characterized by difficulty with sleep onset. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Quantitative Analysis of Binding Affinity and Functional Activity

This compound exhibits a high binding affinity for both human MT1 and MT2 receptors, with a notable selectivity for the MT1 subtype. Its affinity for these receptors is significantly greater than that of endogenous melatonin.[1][2] The following tables summarize the key quantitative metrics for this compound's interaction with melatonin receptors, compiled from in vitro studies.

Table 1: Binding Affinity (Ki) of this compound and Melatonin for Melatonin Receptors

| Compound | Receptor Subtype | Ki (pM) | Source Organism | Experimental System | Reference(s) |

| This compound | Human MT1 | 14.0 | Human | CHO Cells | [1] |

| Human MT2 | 112 | Human | CHO Cells | [1] | |

| Hamster MT3 | 2,650,000 | Hamster | Brain Tissue | [1] | |

| Melatonin | Human MT1 | 80 | Human | CHO Cells | [2] |

| Human MT2 | 383 | Human | CHO Cells | [2] | |

| Hamster MT3 | 24,100 | Hamster | Brain Tissue | [1] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50) of this compound and Melatonin

| Compound | Receptor Subtype | IC50 (pM) for cAMP Inhibition | Source Organism | Experimental System | Reference(s) |

| This compound | Human MT1 | 21.2 | Human | CHO Cells | [3] |

| Human MT2 | 53.4 | Human | CHO Cells | [3] | |

| Melatonin | Human MT1 | 77.8 | Human | CHO Cells | [3] |

| Human MT2 | 904.0 | Human | CHO Cells | [3] |

IC50 values represent the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production. A lower IC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound's binding affinity and functional activity at melatonin receptors. These protocols are synthesized from established methods in the field.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of this compound for MT1 and MT2 receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled melatonin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-hMT1 or CHO-hMT2 cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of unlabeled melatonin, the same fixed concentration of radioligand, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of this compound, the same fixed concentration of radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at 37°C for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Preclinical Pharmacology of Ramelteon: A Selective MT1/MT2 Receptor Agonist for Sleep Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ramelteon is a novel hypnotic agent approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] Unlike traditional sedative-hypnotics that modulate the gamma-aminobutyric acid (GABA) receptor complex, this compound represents a distinct therapeutic class, acting as a selective agonist for melatonin receptors MT1 and MT2.[2][4][5] These receptors are concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[1][2][6] By mimicking the effects of endogenous melatonin at these key receptors, this compound promotes sleep and helps regulate the sleep-wake cycle.[1][7] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, receptor binding profile, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting the Circadian Master Clock

This compound's therapeutic effect is derived from its high-affinity agonism at the MT1 and MT2 melatonin receptors located within the SCN.[6][7] The activation of these G protein-coupled receptors (GPCRs) is believed to mediate the sleep-promoting effects of endogenous melatonin.

-

MT1 Receptor Activation: Agonism of the MT1 receptor is thought to preferentially induce sleepiness and regulate REM sleep.[8][9]

-

MT2 Receptor Activation: Activation of the MT2 receptor is believed to play a greater role in modulating and phase-shifting the circadian rhythm, influencing non-REM (NREM) sleep.[8]

By binding to these receptors, this compound mimics the natural signal of darkness provided by melatonin, which suppresses the wake-promoting signals from the SCN, thereby facilitating the transition to sleep.[1][2] This mechanism contrasts sharply with GABAergic hypnotics, which cause generalized central nervous system depression.[2] The activation of MT1 and MT2 receptors by this compound initiates a downstream signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10]

Quantitative Pharmacology: Receptor Binding and Functional Activity

In vitro studies have consistently demonstrated this compound's high affinity and selectivity for MT1 and MT2 receptors, with significantly greater affinity than endogenous melatonin.[2][4][6] It shows negligible affinity for a wide array of other CNS receptors, including those for benzodiazepines, dopamine, serotonin, and opiates, which accounts for its favorable side-effect profile.[2][7][11]

Data Presentation

Table 1: Receptor Binding Affinity (Ki) of this compound vs. Melatonin

| Compound | Receptor | Ki Value | Source |

|---|---|---|---|

| This compound | Human MT1 | 14.0 pM | [10][12][13] |

| Human MT2 | 45 - 112 pM | [10][12][13] | |

| MT3 (Quinone Reductase 2) | 2.65 µM | [4][10] | |

| Melatonin | Human MT1 | ~51 pM (pKi 9.29) | [14] |

| Human MT2 | ~46 pM (pKi 9.34) | [14] |

| | MT3 (Quinone Reductase 2) | 24.1 nM |[4] |

Table 2: In Vitro Functional Activity (IC50) of this compound vs. Melatonin

| Compound | Receptor | Assay | IC50 Value | Source |

|---|---|---|---|---|

| This compound | Human MT1 | cAMP Inhibition | 21.2 pM | [4][10] |

| Human MT2 | cAMP Inhibition | 53.4 pM | [4][10] | |

| Melatonin | Human MT1 | cAMP Inhibition | 77.8 pM | [4] |

| | Human MT2 | cAMP Inhibition | 904.0 pM |[4] |

Experimental Protocols

The preclinical evaluation of this compound involved a series of standardized in vitro and in vivo assays to characterize its pharmacological profile.

In Vitro Receptor Binding Assays

The binding affinity of this compound for melatonin receptors was determined using competitive radioligand binding assays.[14][15]

-

Objective: To determine the dissociation constant (Ki) of this compound for MT1 and MT2 receptors.

-

Preparation: Membrane homogenates were prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.[4][10]

-

Procedure:

-

A fixed concentration of a high-affinity radioligand (e.g., 2-[125I]iodomelatonin) is incubated with the receptor-containing membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Following incubation to equilibrium, receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters, trapping the membranes.[16]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (cAMP Inhibition)

The agonist activity of this compound was quantified by its ability to inhibit forskolin-stimulated cAMP production.[4][10]

-

Objective: To determine the potency (IC50) of this compound in activating the Gi-coupled signaling pathway.

-

Preparation: Whole CHO cells expressing human MT1 or MT2 receptors are used.[4]

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.

-

The reaction is stopped, and cells are lysed.

-

The intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., ELISA).

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in forskolin-stimulated cAMP levels.[4]

-

In Vivo Sleep Studies (Polysomnography)

The sleep-promoting effects of this compound were evaluated in various animal models using polysomnography (PSG), the gold standard for sleep assessment.[4][17]

-

Objective: To assess the effects of this compound on sleep architecture, including sleep latency, duration of sleep stages, and sleep consolidation.

-

Animal Models: Freely moving cats, macaque monkeys, and rats have been used.[4][11][14]

-

Procedure:

-

Surgical Implantation: Animals are surgically implanted with telemetric transmitters for chronic recording of electroencephalogram (EEG) from cortical electrodes and electromyogram (EMG) from neck muscle electrodes.[14][15][18]

-

Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and tethered recording setup.

-

Dosing & Recording: this compound or vehicle is administered (typically orally or via intraperitoneal injection) at a specific time (e.g., during the active/dark phase for nocturnal rodents).[14][15] EEG and EMG are continuously recorded for several hours post-dosing.

-

Sleep Scoring: The recorded data is segmented into epochs (e.g., 10-30 seconds) and semi-automatically or manually scored as Wake, NREM sleep, or REM sleep based on standard criteria for EEG frequency/amplitude and EMG tone.[14][19]

-

Data Analysis: Key sleep parameters are quantified, including latency to persistent sleep, total time spent in each state, number and duration of sleep/wake bouts, and EEG power spectral analysis.[14]

-

In Vivo Preclinical Efficacy

Preclinical studies in various animal models confirmed the sleep-promoting effects of this compound. It consistently demonstrated an ability to reduce sleep latency and increase sleep duration without significantly altering natural sleep architecture, unlike many GABAergic agents.[4][14]

Table 3: Summary of In Vivo Efficacy in Animal Models

| Animal Model | Doses (Oral) | Key Findings | Source |

|---|---|---|---|

| Cat | 0.001 - 0.1 mg/kg | Significantly decreased wakefulness and increased SWS and REM sleep. Effects lasted up to 6 hours. Reduced latency to SWS from 60 min (vehicle) to 24 min (0.1 mg/kg). | [4][11][17] |

| Macaque Monkey | 0.03 - 0.3 mg/kg | Significantly increased total sleep duration and decreased latency to the onset of both light and slow-wave sleep. | [4] |

| Rat | 10 mg/kg (i.p.) | Significantly decreased latency to NREM sleep onset (26.8 min vs. 46.6 min for vehicle). Produced a short-lasting increase in NREM duration without altering EEG power spectra. |[14][15] |

Preclinical Pharmacokinetics and Metabolism

This compound is rapidly absorbed but undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[4][7]

-

Metabolism: It is metabolized primarily in the liver by cytochrome P450 enzymes, with CYP1A2 being the major isozyme involved, and minor contributions from the CYP2C subfamily and CYP3A4.[4][20] The main metabolic pathways are oxidation (hydroxylation and carboxylation).[4][21]

-

Metabolites: The principal active metabolite is M-II, formed through hydroxylation. While M-II circulates at higher concentrations than the parent drug, it is significantly less potent, with about one-fifth to one-tenth the binding affinity and 17- to 25-fold lower functional potency than this compound.[4][22]

-

Half-Life: The elimination half-life of this compound is short, approximately 1-2.6 hours.[4][9]

Preclinical Safety and Selectivity

A key feature of this compound's preclinical profile is its high selectivity and favorable safety.

-

Receptor Selectivity: As noted, this compound demonstrates high selectivity for MT1/MT2 receptors with no meaningful affinity for a broad panel of over 50 other receptors, transporters, and enzymes, minimizing off-target effects.[4][23]

-

Abuse Potential: In animal models, this compound showed no evidence of reinforcing/rewarding properties, physical dependence, or abuse liability, which is consistent with its unique, non-GABAergic mechanism of action.[11][24]

-

Cognitive and Motor Effects: Unlike traditional hypnotics, preclinical studies in cats and monkeys showed that this compound did not cause significant learning, memory, or motor coordination impairment.[4][24]

Conclusion

The preclinical pharmacological profile of this compound establishes it as a highly selective, high-affinity MT1/MT2 receptor agonist. Its mechanism of action, centered on the suprachiasmatic nucleus, represents a targeted, chronobiotic approach to treating insomnia. In vitro data confirm its potency and selectivity, while in vivo studies in multiple animal species demonstrate its efficacy in promoting sleep without the adverse effects on sleep architecture, cognitive function, or abuse potential commonly associated with GABA-receptor modulators. This robust preclinical foundation underscores its unique position in the pharmacotherapy of sleep disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: profile of a new sleep-promoting medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. immune-system-research.com [immune-system-research.com]

- 9. medicine.com [medicine.com]

- 10. apexbt.com [apexbt.com]

- 11. dovepress.com [dovepress.com]

- 12. This compound | CAS#:196597-26-9 | Chemsrc [chemsrc.com]

- 13. mdpi.com [mdpi.com]

- 14. physoc.org [physoc.org]

- 15. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. insidescientific.com [insidescientific.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. alzdiscovery.org [alzdiscovery.org]

Investigating Ramelteon's potential for non-insomnia therapeutic applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ramelteon, a highly selective melatonin receptor agonist, is currently approved for the treatment of insomnia characterized by difficulty with sleep onset.[1][2][3] Its unique mechanism of action, targeting the MT1 and MT2 receptors in the suprachiasmatic nucleus, distinguishes it from traditional hypnotics that modulate the GABA receptor complex.[4][5][6] This distinct pharmacological profile, characterized by a lack of abuse potential and minimal next-day residual effects, has prompted significant interest in its therapeutic potential beyond sleep disorders.[5][7] This technical guide provides a comprehensive overview of the existing preclinical and clinical evidence supporting the exploration of this compound for non-insomnia applications, including anxiety, mood disorders, and neuroprotection. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Core Mechanism of Action and Pharmacology

This compound is a tricyclic analog of melatonin that acts as a potent agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN), the body's master clock.[4][8] The activation of these G-protein coupled receptors is believed to contribute to its sleep-promoting properties by regulating the circadian rhythm.[8] this compound exhibits a higher affinity for MT1 and MT2 receptors compared to endogenous melatonin.[5][8] Unlike other sedative-hypnotics, it has no significant affinity for GABA receptors, or receptors for serotonin, dopamine, opioids, and other neuropeptides.[4][5]

The primary signaling pathway initiated by this compound binding to MT1 and MT2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9]

Receptor Binding and Functional Activity

Preclinical studies have extensively characterized this compound's binding affinity and functional activity at melatonin receptors. The following table summarizes key quantitative data from in vitro assays.

| Parameter | MT1 Receptor | MT2 Receptor | Reference |

| Binding Affinity (Ki) | 14.0 pM | 112 pM | [9] |

| Functional Activity (IC50 for cAMP inhibition) | 21.2 pM | 53.4 pM | [4] |

Table 1: this compound Receptor Binding Affinity and Functional Activity

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | 1.8% | [8] |

| Protein Binding | 82% | [8] |

| Metabolism | Primarily via CYP1A2 | [8] |

| Elimination Half-life | 1-2.6 hours | [8] |

Table 2: Pharmacokinetic Properties of this compound

Potential Non-Insomnia Therapeutic Applications

Emerging research suggests that this compound's modulation of melatonin receptor signaling could have therapeutic benefits in a range of conditions beyond insomnia.

Anxiolytic Effects

Preclinical studies have investigated the potential anxiolytic properties of this compound. While this compound as a standalone treatment did not consistently demonstrate anxiolytic effects in rat models, a combination of this compound (1 mg/kg) and a low dose of diazepam (0.5 mg/kg) produced an anxiolytic effect.[10][11] This suggests a potential synergistic interaction that warrants further investigation.

Experimental Protocol: Evaluation of Anxiolytic Effects in Rats

-

Animal Model: Sprague Dawley rats.[11]

-

Anxiety Models: Elevated plus maze (EPM), light-dark box (LDB), hole board test (HBT), and open field test (OFT).[11]

-

Drug Administration: this compound (0.25, 0.5, and 1 mg/kg) and diazepam (0.5 and 1 mg/kg) were administered orally.[11]

-

Procedure: The anxiolytic effects were evaluated 30 minutes after drug administration in the respective anxiety models.[11]

-

Outcome Measures: Parameters such as time spent in open arms (EPM), time spent in the light compartment (LDB), number of head dips (HBT), and activity in the center of the arena (OFT) were measured.[11]

Mood Disorders

The link between circadian rhythm disruption and mood disorders has led to the investigation of this compound's potential in this area. A meta-analysis of double-blind, randomized, placebo-controlled trials suggested that this compound might prevent relapse due to depression in patients with bipolar disorder.[12][13] Another study in patients with seasonal affective disorder (SAD) is exploring whether this compound can improve depressive symptoms by resynchronizing the SCN.[14]

Clinical Trial Protocol: this compound for Bipolar Disorder

-

Study Design: A systematic review and meta-analysis of double-blind, randomized, placebo-controlled trials.[12]

-

Participants: Patients with clinically stable bipolar I disorder.[12]

-

Intervention: this compound (oral administration, with one study using a sublingual formulation).[12]

-

Primary Outcome: Relapse rate due to depression, mania/hypomania, or mixed episodes.[12]

-

Secondary Outcomes: Pittsburgh Sleep Quality Index (PSQI) scores, depression scale scores, and Quality of Life Enjoyment and Satisfaction Questionnaire – Short Form (Q-LES-Q-SF) scores.[12]

Neuroprotection

Recent preclinical studies have highlighted the neuroprotective potential of this compound in models of ischemic stroke and Parkinson's disease.

In a mouse model of acute focal cerebral ischemia, oral administration of this compound (3.0 mg/kg) significantly attenuated ischemic injury, even when administered 4 hours after the onset of ischemia.[15] This neuroprotective effect was found to be mediated through the inhibition of autophagy via the AMPK/mTOR signaling pathway.[15][16] Further research has indicated that this compound's neuroprotection in ischemic stroke is mediated by the MT1 receptor and involves the activation of the Nrf2/HO-1 pathway and inhibition of mitochondrial and autophagic death pathways.[17]

In a mouse model of Parkinson's disease, this compound was shown to inhibit neuroinflammation through the NF-κB pathway, leading to neuroprotective effects.[18]

Experimental Protocol: this compound in a Mouse Model of Ischemic Stroke

-

Animal Model: Mice subjected to middle cerebral artery occlusion (MCAO) to induce acute focal cerebral ischemia.[15]

-

Drug Administration: Oral administration of this compound (3.0 mg/kg).[15]

-

Procedure: this compound was administered at various time points, including after the onset of ischemia.[15]

-

Outcome Measures: Infarct volume, neurological deficit scores, and markers of autophagy (e.g., AMPK, mTOR).[15]

-

Mechanism of Action Investigation: Use of a specific MT antagonist (4-P-PDOT) and an autophagy activator (rapamycin) to confirm the role of melatonin receptors and autophagy.[15][16]

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathway

The primary mechanism of action of this compound involves the activation of MT1 and MT2 receptors, which are coupled to inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: this compound's core signaling pathway via MT1/MT2 receptors.

Neuroprotective Signaling Pathways

In the context of neuroprotection, this compound has been shown to modulate additional signaling pathways.

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflow for Preclinical Anxiolytic Studies

The following diagram illustrates a typical workflow for investigating the anxiolytic effects of this compound in a preclinical setting.

Caption: Preclinical workflow for anxiolytic studies.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant potential of this compound as a therapeutic agent beyond its current indication for insomnia. Its unique mechanism of action, favorable safety profile, and emerging preclinical and clinical data in anxiety, mood disorders, and neuroprotection provide a strong rationale for continued investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying this compound's effects in non-insomnia models, particularly the downstream targets of its signaling pathways.

-

Conducting well-designed, large-scale clinical trials to definitively establish the efficacy and safety of this compound for these new indications.

-

Exploring the potential of combination therapies , such as the observed synergy with diazepam for anxiolytic effects.

-

Investigating the therapeutic utility of this compound in other neurological and psychiatric disorders where circadian rhythm disruption is a key pathophysiological feature.

The continued exploration of this compound's therapeutic potential holds the promise of novel treatment strategies for a range of challenging medical conditions. This guide serves as a foundational resource to aid researchers and drug development professionals in this important endeavor.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. takeda.com [takeda.com]

- 4. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Melatonin receptor agonists—this compound and melatonin—for bipolar disorder: a systematic review and meta-analysis of double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound in the Treatment of Sleep and Mood in Patients With Seasonal Affective Disorder | Clinical Research Trial Listing [centerwatch.com]

- 15. Melatonin receptor agonist this compound attenuates mouse acute and chronic ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The MT1 receptor as the target of this compound neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JSM Central || Article Info [jsmcentral.org]

Ramelteon's Impact on Sleep Architecture in Animal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on ramelteon's effects on the sleep architecture of various animal models. This compound, a selective melatonin receptor agonist, has been the subject of numerous studies to elucidate its hypnotic properties and mechanism of action. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for professionals in sleep research and drug development.

Introduction

This compound is a hypnotic agent that selectively targets the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][2] Unlike traditional hypnotics that often modulate the GABA-A receptor complex, this compound's mechanism of action is analogous to that of endogenous melatonin, promoting sleep by regulating the circadian rhythm.[3][4] This unique mechanism suggests a favorable profile concerning sleep architecture, with a lower likelihood of the disruptions commonly associated with other sleep aids.[5][6] This guide delves into the preclinical evidence from animal studies that substantiates these claims.

Quantitative Impact on Sleep Parameters

The following tables summarize the significant quantitative findings from key animal studies investigating the effects of this compound on sleep architecture.

Table 1: Effects of this compound on Sleep Architecture in Cats

| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in Slow-Wave Sleep (SWS) | Change in REM Sleep | Study Reference |

| 0.001 | Significantly decreased | Significantly increased | No significant change | [5][7][8] |

| 0.01 | Significantly decreased | Significantly increased | No significant change | [5][7][8] |

| 0.1 | Significantly decreased | Significantly increased | Significantly increased | [5][7][8] |

Table 2: Effects of this compound on Sleep Architecture in Monkeys

| Dose (mg/kg, p.o.) | Change in Sleep Latency | Change in Total Sleep Time | Study Reference |

| 0.03 | Significantly shortened | Significantly increased | [2][9] |

| 0.3 | Significantly shortened | Significantly increased | [2][9] |

Table 3: Effects of this compound on Sleep Architecture in Rats

| Dose (mg/kg, i.p.) | Change in NREM Sleep Latency | Change in NREM Sleep Duration | Change in REM Sleep | Study Reference | | :--- | :--- | :--- | :--- | | 10 | Significantly reduced | Short-lasting increase | No significant change |[6][10] |

Detailed Experimental Protocols

The methodologies employed in these animal studies are critical for the interpretation of the presented data. A generalized experimental protocol is outlined below.

Animal Models

Studies have utilized various animal models, including freely moving cats, rhesus monkeys, and rats.[5][9][10] Animals are typically housed in controlled environments with regulated light-dark cycles to ensure baseline circadian rhythms are established.[11]

Surgical Implantation of Electrodes

For the recording of sleep-wake states, animals undergo surgical implantation of electrodes for electroencephalography (EEG) and electromyography (EMG).[12][13]

-

EEG Electrodes: Stainless steel screws are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record brain electrical activity.

-

EMG Electrodes: Teflon-coated stainless-steel wires are inserted into the neck musculature to monitor muscle tone.

A recovery period of at least one week is allowed post-surgery before the commencement of experiments.[4]

Drug Administration

This compound is typically administered orally (p.o.) or intraperitoneally (i.p.).[2][5][10] A vehicle control (e.g., a methylcellulose solution) is used in placebo-controlled, crossover study designs.[5][8]

Polysomnographic Recording and Analysis

Following drug or vehicle administration, EEG and EMG data are continuously recorded for a specified period (e.g., 6-24 hours).[4][5] The recorded signals are amplified, filtered, and digitized for analysis. Sleep-wake stages are scored in epochs (e.g., 10-30 seconds) and classified as:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

-

Non-REM (NREM) Sleep / Slow-Wave Sleep (SWS): Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.

-

REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with prominent theta waves and muscle atonia (minimal EMG activity).[12][13]

Visualizing Key Processes

This compound's Signaling Pathway

This compound exerts its effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[1]

Figure 1. Signaling pathway of this compound via MT1/MT2 receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for an animal study investigating the effects of this compound on sleep architecture.

Figure 2. Typical experimental workflow for this compound sleep studies.

Conclusion

The preclinical data from animal studies consistently demonstrate that this compound effectively promotes sleep, primarily by reducing sleep latency and increasing total sleep time. Notably, these effects are achieved without significant alterations to the natural sleep architecture, particularly at lower to moderate doses. The underlying mechanism, centered on the activation of MT1/MT2 receptors and the subsequent modulation of circadian rhythms, distinguishes this compound from traditional hypnotics. This compilation of quantitative data, detailed methodologies, and visual representations provides a robust foundation for researchers and professionals in the ongoing development and understanding of novel sleep therapeutics.

References

- 1. jove.com [jove.com]

- 2. Effects of this compound (TAK-375) on nocturnal sleep in freely moving monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. Animal Care Practices in Experiments on Biological Rhythms and Sleep: Report of the Joint Task Force of the Society for Research on Biological Rhythms and the Sleep Research Society - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Chronobiotic Revolution: Ramelteon's Precision Targeting of the Sleep-Wake Cycle

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ramelteon represents a paradigm shift in the management of insomnia, moving beyond generalized central nervous system depression to a targeted modulation of the core circadian pacemaker. As a selective agonist for the melatonin MT1 and MT2 receptors, this compound leverages the endogenous sleep-regulating pathways to promote sleep onset. This technical guide provides an in-depth exploration of this compound's mechanism of action, a comprehensive summary of its quantitative pharmacological and clinical data, and detailed experimental protocols relevant to its study. Visualizations of its signaling pathway, a representative clinical trial workflow, and its logical integration into the sleep-wake regulatory network are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Circadian Basis of Sleep and the Advent of this compound

The sleep-wake cycle is a fundamental circadian rhythm orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, often referred to as the body's "master clock".[1][2][3] This internal pacemaker is synchronized with the 24-hour light-dark cycle, primarily through the nocturnal secretion of melatonin from the pineal gland.[1] Melatonin acts on specific receptors within the SCN to regulate sleep-wake timing.[1][4] Traditional hypnotics primarily induce sleep through broad inhibition of the central nervous system, often by modulating the GABA-A receptor complex.[5][6] In contrast, this compound is a "chronohypnotic" that selectively targets the melatonin receptors, MT1 and MT2, mimicking the natural sleep-promoting actions of endogenous melatonin.[7][8] This targeted mechanism offers a novel therapeutic approach for insomnia, particularly difficulties with sleep onset, with a distinct safety and tolerability profile.[1][9] this compound is not classified as a scheduled drug by the US Drug Enforcement Agency (DEA), highlighting its low potential for abuse.[5]

Mechanism of Action: Selective Agonism at MT1 and MT2 Receptors

This compound's therapeutic effect is mediated by its high-affinity binding to and activation of the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors located predominantly in the SCN.[1][6][7]

-

MT1 Receptor Activation: The activation of MT1 receptors is primarily associated with the inhibition of neuronal firing in the SCN, leading to a dampening of the wake-promoting signals and facilitating the transition to sleep.[5][7] This action is thought to directly promote sleep onset.[9]

-

MT2 Receptor Activation: The activation of MT2 receptors is linked to the phase-shifting properties of the circadian clock.[7] By influencing the timing of the SCN's electrical activity, MT2 agonism can help to realign a disrupted sleep-wake cycle with the desired schedule.[10][11]

This compound exhibits a higher affinity for both MT1 and MT2 receptors compared to endogenous melatonin.[5][12] Importantly, it shows negligible affinity for a wide range of other CNS receptors, including those for benzodiazepines, dopamine, opiates, and serotonin, which contributes to its favorable side-effect profile.[5][12] The activation of these receptors by this compound leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][13]

Quantitative Pharmacology and Clinical Efficacy

The pharmacological and clinical profile of this compound has been extensively characterized through a series of preclinical and clinical investigations. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | This compound | Melatonin | Reference |

| Binding Affinity (Ki, pM) | |||

| Human MT1 Receptor | 14.0 | 80 | [12][14] |

| Human MT2 Receptor | 112 | 383 | [12][14] |

| Hamster MT3 Binding Site | 2,650,000 | 24,100 | [12] |

| Functional Activity (IC50, pM) | |||

| Inhibition of cAMP (MT1) | 21.2 | 77.8 | [7] |

| Inhibition of cAMP (MT2) | 53.4 | 904.0 | [7] |

Table 2: Pharmacokinetic Properties of this compound (8 mg dose)

| Parameter | Value | Reference |

| Absorption | ||

| Time to Peak Concentration (Tmax) | ~0.75 hours (fasted) | [15][16] |

| Absolute Bioavailability | 1.8% (due to extensive first-pass metabolism) | [15][17] |

| Effect of High-Fat Meal | Tmax delayed, Cmax reduced, AUC increased | [15] |

| Distribution | ||

| Protein Binding | ~82% (primarily to albumin) | [16][17] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP1A2 (major), CYP2C and CYP3A4 (minor) | [16][18] |

| Active Metabolite | M-II (20- to 100-fold higher exposure than parent drug) | [17][19] |

| Elimination | ||

| Elimination Half-Life (this compound) | 1 - 2.6 hours | [6][17] |

| Elimination Half-Life (M-II) | 2 - 5 hours | [17] |